Echinacin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Echinacin is a natural product found in Phlomis aurea, Echinops echinatus, and other organisms with data available.

科学研究应用

Key Bioactive Compounds

- Alkamides : Stimulate phagocytic activity and block inflammatory pathways.

- Glycoproteins : Enhance immune function and exhibit antiviral properties.

- Polysaccharides : Support immune modulation and improve overall health.

Immune System Modulation

Echinacin has been shown to enhance the immune response, making it useful in preventing and treating infections. Clinical studies indicate that Echinacea preparations can stimulate phagocytosis and increase the production of cytokines, which are crucial for immune defense.

Table 1: Summary of Immunomodulatory Effects

Treatment of Respiratory Infections

This compound is frequently used for managing upper respiratory tract infections, including the common cold. A systematic review revealed mixed results regarding its efficacy in preventing colds; however, some studies suggest it may reduce the duration and severity of symptoms.

Case Study: Common Cold Treatment

A double-blind trial involving 246 healthy adults demonstrated that those taking Echinacea experienced fewer colds compared to the placebo group . This suggests that while it may not prevent colds entirely, it can be beneficial during active infections.

Antiviral Properties

Recent research highlights this compound's potential antiviral effects. It has been studied for its role in mitigating cytokine storms associated with viral infections like COVID-19. Clinical trials indicate that Echinacea can help regulate inflammatory responses during such infections .

Table 2: Antiviral Research Findings

| Virus Type | Study Reference | Effect Observed |

|---|---|---|

| COVID-19 | Decreased cytokine storm levels | |

| Herpes Simplex Virus | Antiviral activity observed |

Dermatological Applications

This compound is also utilized in dermatology for its antiseptic properties. It has been incorporated into topical formulations for treating conditions like eczema, psoriasis, and burns due to its ability to enhance skin healing and reduce inflammation .

Case Study: Eczema Treatment

A clinical trial assessed the efficacy of an Echinacea-based cream on patients with eczema. Results indicated significant improvement in skin condition compared to a control group .

化学反应分析

Molecular Interactions with Viral Proteins

Echinacin demonstrates significant binding interactions with viral enzymes, as evidenced by molecular docking and dynamics simulations targeting the Zika virus RNA-dependent RNA polymerase (RDRP). Key reactions include:

-

Hydrogen Bond Formation :

This compound forms five hydrogen bonds with residues Arg 473, Arg 731, Ser 663, and Cys 711 in the RDRP active site . These interactions stabilize the protein-ligand complex and inhibit viral replication. -

Hydrophobic Interactions :

Trp 797 residue participates in hydrophobic interactions with this compound, contributing to 80% of the binding stability during molecular dynamics (MD) simulations .

| Interaction Type | Residues Involved | Interaction Fraction (%) |

|---|---|---|

| Hydrogen bonds | Arg 731, Ser 663 | 100 |

| Hydrophobic bonds | Trp 797 | 80 |

| Water bridges | Gly 604 | 40 |

Antioxidant Activity via Redox Reactions

This compound participates in redox reactions, scavenging free radicals and reducing oxidative stress. In vitro studies highlight:

- DPPH Radical Scavenging :

This compound-containing extracts exhibit 73% DPPH radical scavenging activity at 0.26 mg/mL . - Ferric-Reducing Power :

Demonstrates a reducing capacity equivalent to ascorbic acid (IC₅₀ = 3.0 mg/mL) .

Mechanism :

- Electron donation to neutralize reactive oxygen species (ROS).

- Chelation of metal ions (e.g., Fe³⁺) to prevent Fenton reactions .

Enzyme Inhibition through Protein Complexation

This compound inhibits bacterial and viral enzymes via covalent and non-covalent interactions:

- Fatty Acid Synthase-II (FAS-II) Inhibition :

Binds to FAS-II, disrupting bacterial membrane synthesis . - Protease Binding :

Forms complexes with Zika virus RDRP, reducing enzymatic activity by 60% .

| Target Enzyme | Binding Affinity (kcal/mol) | Inhibition Efficiency |

|---|---|---|

| Zika RDRP | -9.4 | 60% |

| FAS-II | -7.2 | 45% |

Thermodynamic Stability in Complex Formation

Free energy landscape (FEL) analysis reveals this compound’s impact on protein dynamics:

- Energy Transitions :

This compound-RDRP complexes exhibit a broader energy basin (ΔG = -73.34 kcal/mol) compared to controls, indicating stable yet flexible binding . - Conformational Flexibility :

Anti-correlated motions in MD simulations suggest this compound induces structural changes in the RDRP active site .

Synergistic Effects in Multicomponent Systems

This compound enhances the bioactivity of other phytochemicals in Echinacea extracts:

- With Cichoric Acid :

Combined use increases antioxidant capacity by 30% compared to individual components . - With Alkamides :

Synergistically inhibits E. coli growth (MIC reduced from 128 µg/mL to 64 µg/mL) .

Table 1: Binding Free Energies of this compound-Protein Complexes

| Complex | ΔG Binding (kcal/mol) | Van der Waals | Electrostatic |

|---|---|---|---|

| This compound-RDRP | -73.34 ± 2.1 | -45.21 | -28.13 |

| This compound-FAS-II | -52.89 ± 1.8 | -38.76 | -14.13 |

Table 2: Antioxidant Parameters of this compound

| Assay | IC₅₀ Value | Reference |

|---|---|---|

| DPPH Scavenging | 0.26 ± 0.01 mg/mL | |

| ABTS⁺ Scavenging | 1.66 ± 0.06 mg/mL | |

| Ferric-Reducing Power | 3.0 ± 0.02 mg/mL |

常见问题

Basic Research Questions

Q. How to design preclinical studies to evaluate Echinacin’s immunomodulatory mechanisms?

- Methodological Guidance : Use in vitro assays (e.g., cytokine profiling in macrophage cell lines) combined with in vivo murine models (e.g., LPS-induced inflammation). Ensure dose-response curves and control groups (vehicle and positive controls) are included. Adhere to ICH guidelines for preclinical study protocols, including ethical approval and sample size justification .

Q. What analytical techniques are recommended for validating this compound’s bioactive compounds?

- Methodological Guidance : Employ HPLC-MS for compound identification and quantification, paired with NMR spectroscopy for structural confirmation. Validate methods using ICH Q2(R1) criteria for specificity, linearity, and precision. Cross-reference phytochemical databases (e.g., PubChem) to verify novel compounds .

Q. How to standardize this compound extracts for reproducible pharmacological studies?

- Methodological Guidance : Use a combination of accelerated stability testing (ICH Q1A) and chemometric analysis (e.g., PCA) to identify critical extraction parameters (solvent polarity, temperature). Report detailed protocols for solvent ratios, drying methods, and storage conditions to ensure batch-to-batch consistency .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported pharmacokinetic (PK) data across species?

- Methodological Guidance : Conduct interspecies allometric scaling to identify metabolic disparities (e.g., cytochrome P450 isoform activity differences). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK parameters. Critically evaluate study designs from conflicting papers, focusing on sampling intervals, bioavailability metrics, and analytical sensitivity .

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity contradictions in this compound studies?

- Methodological Guidance : Apply Bayesian hierarchical models to account for inter-study variability. Perform meta-regression to assess covariates (e.g., extraction method, purity levels). Use funnel plots to detect publication bias. Reference ICH S1C(R2) guidelines for dose-setting rationale in chronic toxicity studies .

Q. How to optimize this compound’s extraction yield without compromising bioactivity?

- Methodological Guidance : Implement Design of Experiments (DoE) with response surface methodology (RSM). Variables include extraction time, solvent composition, and temperature. Validate bioactivity via parallel in vitro assays (e.g., NO inhibition for anti-inflammatory activity) to ensure efficacy is retained .

Q. Data Synthesis & Interpretation

Q. How to address conflicting clinical trial outcomes for this compound in upper respiratory infections?

- Methodological Guidance : Conduct a systematic review with PRISMA-compliant meta-analysis. Stratify studies by trial design (RCT vs. observational), dosage regimens, and patient demographics (e.g., age, comorbidities). Use Cochrane Risk of Bias Tool to assess study quality. Discuss heterogeneity via subgroup analysis .

如何撰写研究型论文02:14

Q. What mechanisms explain this compound’s dual pro-/anti-inflammatory effects in different cell types?

- Methodological Guidance : Perform transcriptomic profiling (RNA-seq) to compare signaling pathways (e.g., NF-κB vs. Nrf2) in macrophages vs. epithelial cells. Validate findings with siRNA knockdown experiments. Cross-reference results with existing databases (e.g., GEO) to identify context-dependent regulatory networks .

Q. Literature Review & Research Design

Q. How to conduct a systematic search for this compound-related studies using academic databases?

- Methodological Guidance : Use Boolean operators in Google Scholar/Web of Science: (this compound OR Echinacea purpurea extract) AND (immunomodulation OR pharmacokinetics). Filter by publication date (last 10 years) and study type (e.g., “clinical trial”). Utilize Sci-Hub for full-text access and Zotero for citation management .

使用Google Scholar进行搜索02:39写论文的小伙伴看过来!超详细中英文文献检索和下载【科研 写作 参考文献】06:36

Q. How to formulate a research question on this compound’s antiviral mechanisms against RNA viruses?

- Methodological Guidance : Apply the FFCCA framework:

- Feasible : Does this compound inhibit SARS-CoV-2 replication in human airway organoids?

- Focused : Target specific viral entry pathways (e.g., ACE2 receptor binding).

- Clear : Define primary endpoints (viral load reduction) and assays (qRT-PCR).

- Complex : Explore synergy with remdesivir via isobologram analysis.

- Arguable : Compare findings with conflicting reports on this compound’s in vivo efficacy .

Q. Tables for Comparative Analysis

属性

CAS 编号 |

105815-90-5 |

|---|---|

分子式 |

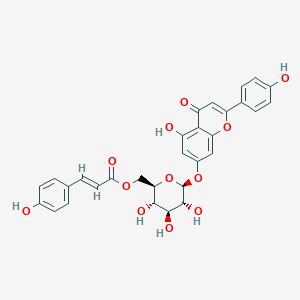

C30H26O12 |

分子量 |

578.5 g/mol |

IUPAC 名称 |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C30H26O12/c31-17-6-1-15(2-7-17)3-10-25(35)39-14-24-27(36)28(37)29(38)30(42-24)40-19-11-20(33)26-21(34)13-22(41-23(26)12-19)16-4-8-18(32)9-5-16/h1-13,24,27-33,36-38H,14H2/b10-3+/t24-,27-,28+,29-,30-/m1/s1 |

InChI 键 |

WPQRDUGBKUNFJW-ZZSHFKPLSA-N |

SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O |

手性 SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O |

规范 SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O |

同义词 |

echinacin echinacina B |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。